2-ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile
Description
2-Ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile (CAS: 860260-28-2) is a bicyclic heterocyclic compound featuring a partially saturated imidazole core substituted with an ethoxy group at position 2 and two nitrile groups at positions 4 and 5. Its molecular formula is C₇H₈N₄O, with a molecular weight of 176.17 g/mol.
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C7H8N4O/c1-2-12-7-10-5(3-8)6(4-9)11-7/h7,10-11H,2H2,1H3 |
InChI Key |
GIVCURUJJHVEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1NC(=C(N1)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the intermediate, which is then cyclized to produce the desired imidazole derivative . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-imidazole derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds.
Scientific Research Applications
2-ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Imidazole Derivatives
Physicochemical and Thermal Properties
Thermal Stability :
- TCAD exhibits exceptional thermal stability (decomposition at 369–371°C), attributed to its conjugated azo-imidazole system .
- Pyrazole derivatives lack thermal data in the evidence but show stability under mild reaction conditions (50°C) .
- The ethoxy group in the target compound may lower thermal stability compared to TCAD due to reduced conjugation.
Solubility and Reactivity :
- Nitrile groups in all compounds confer polarity, but substituents modulate solubility. For example, TCAD’s azo bridge increases crystallinity, while the ethoxy group in the target compound enhances organic-phase solubility .
- Bromo-substituted analogs () are more reactive toward nucleophilic substitution than ethoxy derivatives .
Table 2: Bioactivity Comparison
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-ethoxy-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- Cyclocondensation : React a 1,2-dicarbonyl precursor with an ethoxylated amine (e.g., ethanolamine derivatives) under acidic or basic conditions. Solvents like dimethylformamide (DMF) or acetonitrile are optimal for solubility and reactivity .
- Catalysis : Use ammonium acetate or diethyl ammonium hydrogen phosphate to accelerate cyclization. Temperature control (80–120°C) minimizes side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product. Monitor purity via HPLC or TLC .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., methanol/water). Use SHELX software (SHELXL for refinement) to resolve bond lengths, angles, and hydrogen bonding patterns .
- Spectroscopy : Confirm the imidazole core via H NMR (δ 7.5–8.5 ppm for aromatic protons) and IR (C≡N stretch ~2200 cm). Mass spectrometry (ESI-MS) verifies molecular weight .
Q. What functionalization strategies are feasible for modifying the ethoxy or cyano groups?
- Methodological Answer :
- Cyano Group Reactivity : Perform nucleophilic substitution with Grignard reagents (e.g., RMgX) to replace cyano groups with alkyl/aryl chains. Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl functionalization .
- Ethoxy Group Modification : Hydrolyze the ethoxy group to hydroxyl under acidic conditions (HCl/HO) or replace it via nucleophilic substitution with thiols/amines .
Advanced Research Questions
Q. How can researchers design cocrystals to enhance the stability or solubility of this compound?
- Methodological Answer :
- Cocrystal Screening : Co-crystallize with hydrogen bond donors (e.g., methanol, carboxylic acids) via solvent evaporation. Use graph set analysis (Etter’s rules) to predict hydrogen bonding motifs .
- Characterization : Analyze cocrystals via PXRD to confirm lattice changes and DSC/TGA to assess thermal stability improvements .
Q. What computational approaches predict the compound’s reactivity in catalytic or supramolecular systems?
- Methodological Answer :
- DFT Modeling : Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in solvent environments (water, DMSO) to guide material design .
Q. How can conflicting data on reaction pathways (e.g., competing substitution vs. oxidation) be resolved?
- Methodological Answer :
- Mechanistic Studies : Use kinetic isotope effects (KIEs) or C labeling to trace reaction pathways. Compare experimental outcomes (e.g., via GC-MS) with DFT-predicted transition states .
- Condition Optimization : Vary pH, solvent polarity, and temperature to isolate dominant pathways. For example, basic conditions favor nucleophilic substitution over oxidation .
Q. What methodologies assess the compound’s potential in materials science (e.g., coordination polymers or energetic materials)?
- Methodological Answer :
- Coordination Chemistry : React with transition metals (Cu, Fe) in ethanol/water. Characterize complexes via UV-Vis (d-d transitions) and single-crystal XRD .
- Energetic Material Testing : Measure impact sensitivity (BAM drop hammer) and detonation velocity (CHEETAH code simulations) to evaluate safety and performance .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
